(2S,3R)-2-[(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine
Overview
Description
(2S,3R)-2-[(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of trifluoromethyl groups, a fluorophenyl group, and a morpholine ring, which contribute to its distinct chemical properties.
Mechanism of Action
Target of Action
The primary target of Aprepitant Impurity 1 is the substance P/neurokinin 1 (NK1) receptor . This receptor plays a crucial role in the transmission of pain signals in the central nervous system .
Mode of Action
Aprepitant Impurity 1 acts as a selective high-affinity antagonist of human substance P/neurokinin 1 (NK1) receptors . It has little or no affinity for serotonin (5-HT3), dopamine, and corticosteroid receptors, which are the targets of existing therapies for chemotherapy-induced nausea and vomiting . By blocking the NK1 receptors, Aprepitant Impurity 1 prevents the binding of substance P, a neuropeptide involved in pain transmission .
Biochemical Pathways
The action of Aprepitant Impurity 1 affects the neurokinin pathway . Neurokinin 1 (NK1) receptors are G protein-coupled receptors located in the central and peripheral nervous system . These receptors have a dominant ligand known as Substance P (SP), a neuropeptide that sends impulses and messages from the brain . By antagonizing these receptors, Aprepitant Impurity 1 disrupts the signaling of Substance P, thereby reducing the likelihood of vomiting in patients .
Pharmacokinetics
Aprepitant Impurity 1 is primarily metabolized by CYP3A4 , with minor metabolism by CYP1A2 and CYP2C19 . The average bioavailability of Aprepitant Impurity 1 is found to be around 60-65% .
Result of Action
The molecular and cellular effects of Aprepitant Impurity 1’s action result in the prevention of acute and delayed nausea and vomiting associated with initial and repeat courses of highly emetogenic cancer chemotherapy . Its alternative mechanism of action complements traditional antiemetic drugs, enhancing control of chemotherapy-induced nausea and vomiting .
Action Environment
Environmental factors such as the patient’s overall health, liver function, and the presence of other medications can influence the action, efficacy, and stability of Aprepitant Impurity 1. For instance, its metabolism can be affected by drugs that inhibit or induce CYP3A4 . Therefore, careful consideration should be given to these factors when administering Aprepitant Impurity 1.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-2-[(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Ethoxy Intermediate: Starting with 3,5-bis(trifluoromethyl)benzaldehyde, the compound undergoes a Grignard reaction with ethyl magnesium bromide to form the corresponding alcohol.
Etherification: The alcohol is then converted to the ethoxy intermediate using a suitable etherification reagent such as sodium hydride and ethyl iodide.
Morpholine Ring Formation: The ethoxy intermediate is reacted with 4-fluorophenylmorpholine under basic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the aromatic rings, potentially leading to hydrogenated derivatives.
Substitution: The trifluoromethyl and fluorophenyl groups can participate in nucleophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Hydrogenated aromatic rings.
Substitution Products: Amino or thiol-substituted derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a bioactive molecule in drug discovery.
- Studied for its interactions with biological macromolecules.
Medicine:
- Potential applications in the development of pharmaceuticals targeting specific receptors or enzymes.
- Explored for its anti-inflammatory and anticancer properties.
Industry:
- Utilized in the development of advanced materials with specific electronic or optical properties.
- Employed in the synthesis of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
(2S,3R)-2-[(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-chlorophenyl)morpholine: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
(2S,3R)-2-[(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-bromophenyl)morpholine: Contains a bromophenyl group.
Uniqueness:
- The presence of the fluorophenyl group in (2S,3R)-2-[(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine imparts unique electronic properties, potentially enhancing its biological activity and stability compared to its chloro- and bromo- counterparts.
This compound’s distinct structural features and versatile reactivity make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
(2S,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F7NO2/c1-11(13-8-14(19(22,23)24)10-15(9-13)20(25,26)27)30-18-17(28-6-7-29-18)12-2-4-16(21)5-3-12/h2-5,8-11,17-18,28H,6-7H2,1H3/t11-,17+,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBDSAJOMZYQAI-PDSMFRHLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NCCO2)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2[C@H](NCCO2)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676987 | |
Record name | (2S,3R)-2-{(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
327623-37-0 | |
Record name | (2S,3R)-2-{(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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